

# Auptegravir: Application Notes and Protocols for HIV Inhibition in Cell Culture Models

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## Compound of Interest

Compound Name: Auptegravir

Cat. No.: B15566482

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## Introduction

**Auptegravir** is a potent inhibitor of HIV integrase, a critical enzyme for viral replication.<sup>[1]</sup> By targeting the strand transfer activity of integrase, **Auptegravir** effectively blocks the integration of the viral DNA into the host cell's genome, thereby halting the viral life cycle. These application notes provide detailed protocols for evaluating the anti-HIV activity and cytotoxicity of **Auptegravir** in relevant cell culture models.

## Mechanism of Action

**Auptegravir** is an integrase strand transfer inhibitor (INSTI). The primary function of HIV-1 integrase (IN) is to catalyze the insertion of the viral complementary DNA (cDNA) into the host chromosome, a process essential for the establishment of a productive infection. This process involves two key catalytic reactions: 3'-processing and strand transfer. **Auptegravir** specifically inhibits the strand transfer step, preventing the covalent joining of the viral DNA to the host DNA.

## Data Presentation

The following table summarizes the known in vitro antiviral activity of **Auptegravir** against HIV-1.

Compound	Cell Line	Virus Strain	EC50 (nM)	CC50 (μM)	Selectivity Index (SI = CC50/EC50)	Reference
Astegrevir	HEK293T	HIV-1	1.08	Not Reported	Not Reported	[1]

Note: Further studies are required to determine the 50% cytotoxic concentration (CC50) and the corresponding selectivity index to fully characterize the therapeutic window of **Astegrevir**.

## Experimental Protocols

### Anti-HIV-1 Activity Assay using p24 Antigen Quantification

This protocol describes a method to determine the half-maximal effective concentration (EC50) of **Astegrevir** by measuring the inhibition of HIV-1 p24 antigen production in infected T-lymphocyte cells.

Materials:

- MT-4 cells
- HIV-1 (e.g., IIIB strain)
- **Astegrevir**
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin
- 96-well flat-bottom plates
- HIV-1 p24 Antigen Capture ELISA kit
- CO2 incubator (37°C, 5% CO2)

#### Procedure:

- **Cell Preparation:** Culture MT-4 cells in RPMI 1640 complete medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell density to  $1 \times 10^5$  cells/mL.
- **Compound Dilution:** Prepare a series of 2-fold dilutions of **Asoptegavir** in complete RPMI 1640 medium, starting from a high concentration (e.g., 100 nM). Also, prepare a no-drug control (vehicle control).
- **Infection:** a. Plate 50  $\mu$ L of the MT-4 cell suspension (5,000 cells) into each well of a 96-well plate. b. Add 50  $\mu$ L of the diluted **Asoptegavir** or vehicle control to the appropriate wells. c. Infect the cells by adding 100  $\mu$ L of HIV-1 suspension at a multiplicity of infection (MOI) of 0.01. d. Include uninfected cells as a negative control.
- **Incubation:** Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 7 days.
- **p24 Quantification:** a. After the incubation period, centrifuge the plate to pellet the cells. b. Carefully collect the supernatant. c. Quantify the amount of p24 antigen in the supernatant using an HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.
- **Data Analysis:** a. Calculate the percentage of HIV-1 inhibition for each concentration of **Asoptegavir** compared to the vehicle control. b. Determine the EC<sub>50</sub> value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

## Cytotoxicity Assay using MTT

This protocol determines the 50% cytotoxic concentration (CC<sub>50</sub>) of **Asoptegavir** in MT-4 cells using a colorimetric assay based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

#### Materials:

- MT-4 cells
- **Asoptegavir**

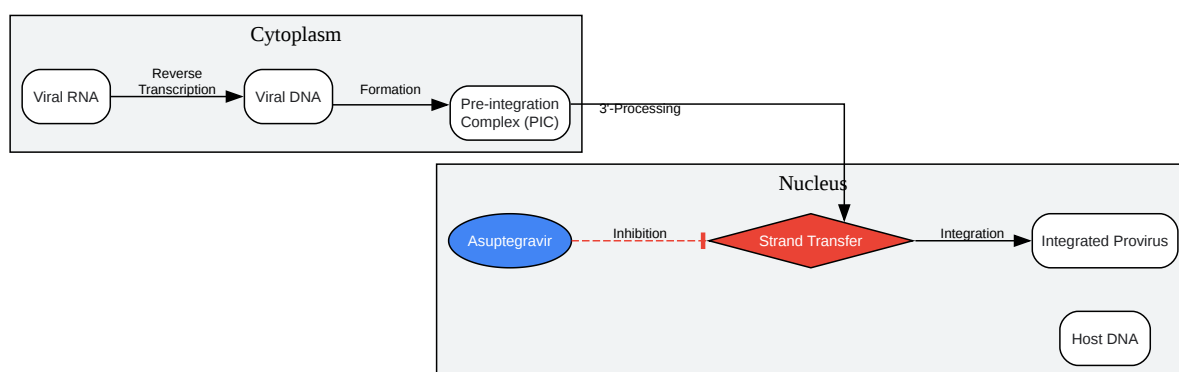
- RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
- 96-well flat-bottom plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

#### Procedure:

- Cell Preparation: Culture MT-4 cells in complete RPMI 1640 medium. Adjust the cell density to  $1 \times 10^5$  cells/mL.
- Compound Dilution: Prepare a series of 2-fold dilutions of **Asubtegravir** in complete RPMI 1640 medium, starting from a high concentration (e.g., 100 µM). Prepare a no-drug control (vehicle control).
- Cell Plating: Plate 100 µL of the MT-4 cell suspension (10,000 cells) into each well of a 96-well plate.
- Treatment: Add 100 µL of the diluted **Asubtegravir** or vehicle control to the appropriate wells.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
- MTT Addition and Solubilization: a. Add 20 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. c. Add 100 µL of solubilization solution to each well. d. Incubate overnight at 37°C to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: a. Calculate the percentage of cell viability for each concentration of **Asubtegravir** compared to the vehicle control. b. Determine the CC50 value by plotting the

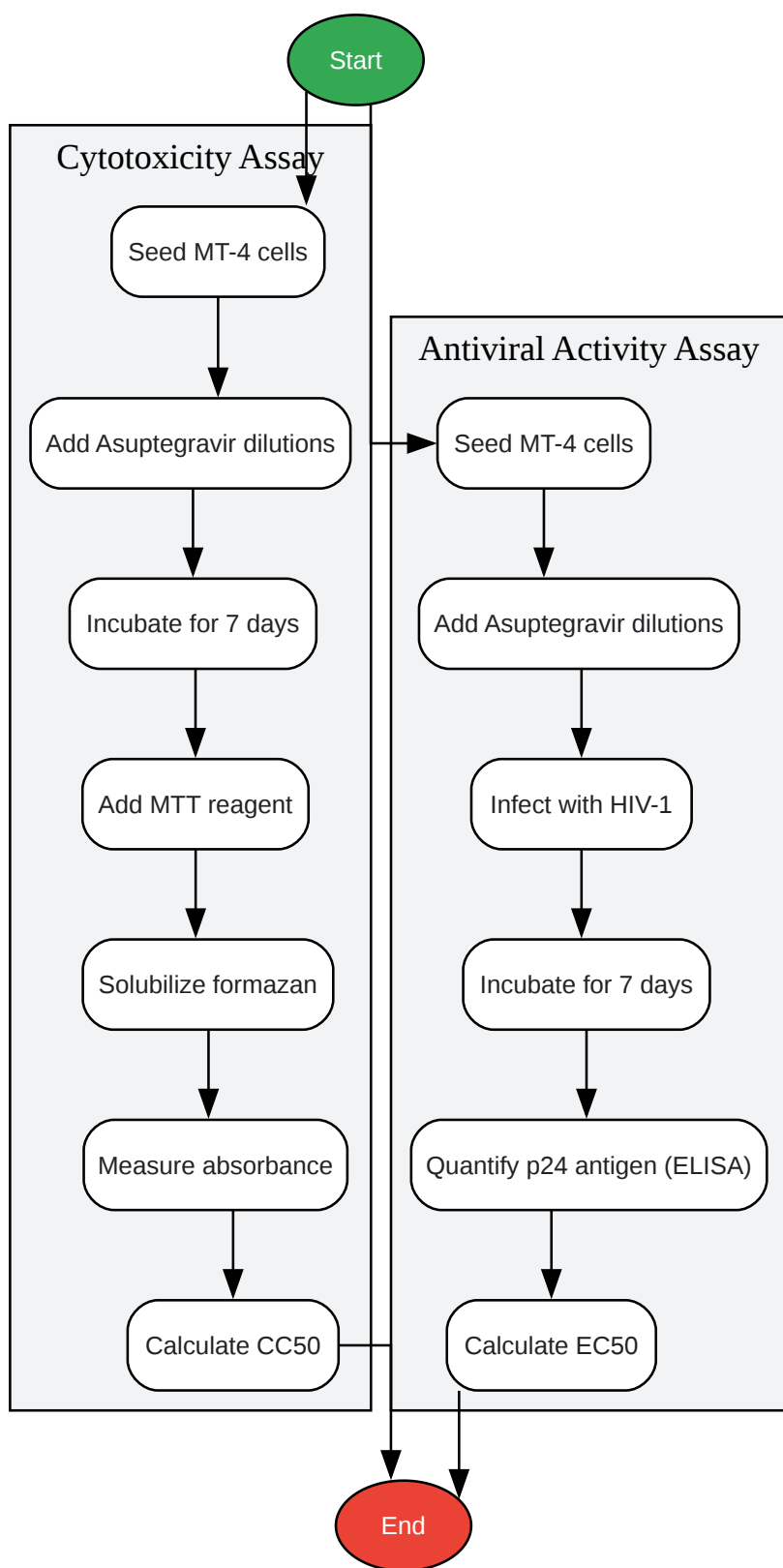
percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

## Visualizations



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Caption: HIV-1 Integration Pathway and **Asoptegavir**'s Mechanism of Action.



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Caption: Experimental Workflow for **Asopteggravir** Evaluation.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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